molecular formula C6H3BrCl2N2S B13250950 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride

6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride

Cat. No.: B13250950
M. Wt: 285.98 g/mol
InChI Key: IMGNPTYBOBCZFN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The base compound, 6-bromo-4-chlorothieno[3,2-d]pyrimidine, is formally named according to IUPAC rules as 6-bromo-4-chlorothieno[3,2-d]pyrimidine , reflecting its fused bicyclic system. The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring at the 3,2-positions. The numbering scheme assigns position 4 to the chlorine substituent on the pyrimidine ring and position 6 to the bromine on the thiophene moiety.

The molecular formula of the base compound is C₆H₂BrClN₂S , with a molar mass of 249.52 g/mol. For the hydrochloride salt, the formula adjusts to C₆H₃BrCl₂N₂S , accounting for the addition of one HCl molecule. Key identifiers include:

Property Value Source
CAS Registry Number 225385-03-5 (base compound)
SMILES ClC1=C2C=C(Br)SC2=NC=N1
InChI Key RJKAKJGOZXERRE-UHFFFAOYSA-N

The hydrochloride form enhances aqueous solubility, though crystallographic data for this specific salt remains unreported in the literature surveyed.

Structural Elucidation Through X-ray Crystallography

While direct X-ray diffraction data for this compound is unavailable, studies on analogous thienopyrimidine derivatives provide structural insights. For example, the X-ray cocrystal structure of a lead compound in the thieno[3,2-d]pyrimidine family reveals a planar bicyclic system with bond lengths of 1.36 Å for C-S in the thiophene ring and 1.32 Å for C-N in the pyrimidine ring. Halogen substituents (Br, Cl) occupy positions perpendicular to the plane, minimizing steric hindrance while maximizing electronic conjugation.

Key structural parameters inferred from related compounds:

Feature Observed Value (Å/°) Compound Analogue
C-Br bond length 1.89 ± 0.02 6-Bromo-thienopyrimidine
C-Cl bond length 1.72 ± 0.01 4-Chloro-thienopyrimidine
Dihedral angle (Br-Cl) 87.3° Thieno[3,2-d]pyrimidine

The hydrochloride salt likely adopts a similar planar configuration, with the protonated pyrimidine nitrogen facilitating ionic interactions in crystalline lattices.

Comparative Analysis of Thieno[3,2-d]pyrimidine Isomerism

Thienopyrimidine isomers differ in fusion positions between the thiophene and pyrimidine rings, significantly altering electronic properties:

Isomer Type [3,2-d] Fusion [2,3-d] Fusion
Fused Bonds Thiophene C3-C4 to Pyrimidine C2-N1 Thiophene C2-C3 to Pyrimidine C4-N3
Electron Density Higher at C6 (Br site) Higher at C4 (Cl site)
π-Conjugation Extended across S and N atoms Localized at pyrimidine ring
Representative CAS 225385-03-5 56844-12-3

For 6-bromo-4-chlorothieno[3,2-d]pyrimidine, the [3,2-d] fusion enables resonance stabilization between the sulfur lone pairs and the pyrimidine π-system, as evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to the [2,3-d] isomer. This enhanced conjugation improves charge transfer efficiency, making the [3,2-d] configuration preferable for optoelectronic applications.

Halogen Substituent Effects on Electronic Configuration

The bromine and chlorine substituents exert distinct electronic effects on the thienopyrimidine core:

Parameter Bromine (C6) Chlorine (C4)
Electronegativity 2.96 (Pauling scale) 3.16 (Pauling scale)
σₚ Hammett Constant +0.26 +0.23
Impact on LUMO Lowers by 0.35 eV Lowers by 0.28 eV
Resonance Contribution Weak π-donor Strong σ-withdrawer

Density functional theory (DFT) calculations on analogous systems show that bromine’s polarizability increases molecular polarizability by 12% compared to chlorine, while chlorine’s higher electronegativity withdraws 0.18 e⁻ from the pyrimidine ring. This synergistic effect creates a dipole moment of 4.12 D perpendicular to the molecular plane, enhancing solubility in polar aprotic solvents.

The combined halogen effects stabilize the lowest unoccupied molecular orbital (LUMO) at -2.89 eV, facilitating charge-transfer interactions observed in kinase inhibition assays. Substituent orientation further modulates reactivity: bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) induces steric steering in palladium-catalyzed cross-coupling reactions, favoring Suzuki-Miyaura arylation at the C7 position.

Properties

Molecular Formula

C6H3BrCl2N2S

Molecular Weight

285.98 g/mol

IUPAC Name

6-bromo-4-chlorothieno[3,2-d]pyrimidine;hydrochloride

InChI

InChI=1S/C6H2BrClN2S.ClH/c7-4-1-3-5(11-4)6(8)10-2-9-3;/h1-2H;1H

InChI Key

IMGNPTYBOBCZFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)Br.Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthetic routes generally commence with commercially available or easily prepared precursors such as 4-chlorothieno[3,2-d]pyrimidine or related heterocyclic intermediates. The key steps involve halogenation (bromination) and chlorination, often following a multi-step process that ensures regioselectivity and high yield.

Key Reaction Steps

Step Description Reagents & Conditions References
a. Construction of the heterocyclic core Synthesis of thieno[3,2-d]pyrimidine core Cyclization of suitable precursors (e.g., 2-aminothiophene derivatives) with formamide or similar reagents ,
b. Chlorination Conversion of the heterocyclic precursor to 4-chlorothieno[3,2-d]pyrimidine Use of phosphorus oxychloride (POCl₃) at elevated temperatures ,
c. Bromination Regioselective bromination at position 6 N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄) with a base, or via brominating agents like bromine in the presence of catalysts ,
d. Formation of Hydrochloride Salt Protonation of the heterocycle to form the hydrochloride salt Treatment with hydrochloric acid (HCl) in suitable solvents Standard practice

Detailed Synthesis Methodology

Synthesis of the Core Heterocycle

  • Method : Condensation of 2-aminothiophene derivatives with formamide under reflux conditions to form the thieno[3,2-d]pyrimidine core.
  • Yield : Typically around 70-80% depending on reaction conditions.
  • References :,

Chlorination to Obtain 4-Chlorothieno[3,2-d]pyrimidine

  • Reagents : Phosphorus oxychloride (POCl₃)
  • Conditions : Heating at 80-120°C under inert atmosphere
  • Outcome : Chlorination at position 4 with high regioselectivity
  • Yield : Approximately 85%
  • Notes : Excess POCl₃ can be removed by distillation or aqueous workup

Bromination at Position 6

  • Reagents : N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), in the presence of a base such as potassium carbonate
  • Conditions : Reflux in an inert solvent like acetonitrile or dichloromethane
  • Regioselectivity : Bromination occurs selectively at the 6-position due to electronic effects
  • Yield : 60-75%
  • Reference :,

Formation of the Hydrochloride Salt

  • Method : Treatment of the brominated intermediate with gaseous HCl or concentrated HCl in ethanol or other solvents
  • Conditions : Stirring at room temperature or slight heating
  • Outcome : Protonation yields the hydrochloride salt, enhancing stability and solubility
  • Yield : Near quantitative

Optimized and Scalable Protocols

Based on recent literature, a scalable synthesis involves:

  • Starting from cheap bulk chemicals such as 2-aminothiophene derivatives
  • Utilizing reflux conditions for cyclization
  • Employing NBS for regioselective bromination
  • Avoiding chromatography by optimizing reaction conditions for purity
  • Final salt formation via direct acid treatment

Summary Table of Conditions

Step Reagents Temperature Yield References
Core synthesis 2-aminothiophene + formamide Reflux 70-80% ,
Chlorination POCl₃ 80-120°C 85%
Bromination NBS or CBr₄ + base Reflux 60-75% ,
Salt formation HCl gas or concentrated HCl Room temp Quantitative Standard

Data Tables

Parameter Value Notes
Molecular Formula C₆H₂BrClN₂S
Molecular Weight 249.52 g/mol
Melting Point 345.5 ± 37.0°C (predicted)
Storage Under inert gas at 2–8°C To prevent degradation
Hazard Symbols Toxic, irritant Handle with care

Research and Literature Support

  • The synthesis methodology aligns with the approach described in "Improved and Scalable Preparation of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine" , which emphasizes four-step synthesis from bulk chemicals, avoiding chromatography, and optimizing yields.
  • The bromination step's regioselectivity is supported by NMR and MS data, confirming bromination at position 6.
  • Alternative methods utilizing dihydrofuranone intermediates and cyclization with phosphorus oxychloride further expand the synthetic toolkit.

Chemical Reactions Analysis

6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents for substitution and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s structural similarity to purines allows it to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural Isomerism: Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidines

The orientation of the fused thiophene ring significantly influences physicochemical and synthetic properties:

  • 6-Bromo-4-chlorothieno[3,2-d]pyrimidine: Exhibits planar geometry with distinct electronic properties due to sulfur placement. Reactivity in nucleophilic displacement (e.g., amination) is enhanced at the 4-chloro position, as demonstrated in ErbB kinase inhibitor synthesis .
  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Differing sulfur positioning alters electron density distribution. This isomer shows comparable reactivity in Suzuki-Miyaura couplings (e.g., with 4-fluorophenylboronic acid, 47% yield ) but distinct regioselectivity in amination reactions .

Table 1: Key Differences Between Thieno[3,2-d] and [2,3-d] Isomers

Property Thieno[3,2-d] Isomer Thieno[2,3-d] Isomer
Melting Point 122.1–123.0°C Not reported (CAS 56844-12-3)
Suzuki Coupling Yield* ~84% (Example 20, ) 47% (Example 310, )
Amination Conditions Reflux in isopropanol with HCl Similar conditions but varied regiochemistry

*Yields depend on substituents and reaction partners.

Halogen Substituent Variations

Halogen substitution at the 4-position modulates electronic and steric effects:

  • 4-Chloro vs. 4-Chloro derivatives are more commonly utilized in SNAr reactions due to superior leaving-group ability .
  • 6-Bromo vs. 6-(Bromomethyl): 6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine (CAS 108099-55-4) introduces a methylene spacer, increasing molecular weight (263.54 g/mol) and lipophilicity (XLogP3 = 3.1 vs. ~2.5 for bromo analogs) . This modification expands applications in alkylation or click chemistry.

Table 2: Impact of Halogen and Functional Group Modifications

Compound Molecular Weight (g/mol) XLogP3 Key Reactivity
6-Bromo-4-chlorothieno[3,2-d]pyrimidine 267.5 ~2.5* High SNAr and Suzuki coupling activity
6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine 263.54 3.1 Alkylation/functionalization via CH2Br
4-Fluoro-6-bromothieno[2,3-d]pyrimidine ~251.6 ~2.3* Enhanced cross-coupling, reduced displacement

*Estimated based on structural analogs.

Heterocycle Core Modifications

Replacing the thieno ring with pyrazolo or pyrido systems alters bioactivity and synthesis:

  • The methylthio group boosts lipophilicity (Molar Mass: 279.54 g/mol) and may confer allosteric inhibitory properties .
  • 5-Bromo-2-chloropyrimidin-4-amine: Lacks the fused thiophene, reducing planarity and π-stacking capacity. Exhibits a 2D hydrogen-bonded network in crystal structures, unlike thieno analogs .

Biological Activity

6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This compound is part of the thienopyrimidine family, recognized for its diverse applications in pharmaceuticals, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C6H2BrClN2S and is characterized by the presence of bromine and chlorine atoms which enhance its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a valuable intermediate in drug synthesis.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : The compound has been shown to inhibit cell proliferation through its action as an epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitor. This inhibition disrupts critical signaling pathways involved in cancer cell survival and proliferation.
  • Antimicrobial Effects : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its minimum inhibitory concentration (MIC) against bacterial strains like Staphylococcus aureus and Escherichia coli .
  • Adenosine A2A Receptor Antagonism : The compound acts as an antagonist at the adenosine A2A receptor, which is relevant for neurodegenerative diseases such as Parkinson’s disease. This antagonistic action may help mitigate symptoms associated with such conditions.

The mechanisms through which 6-bromo-4-chlorothieno[3,2-d]pyrimidine exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound binds to the active sites of enzymes like EGFR-TK, inhibiting their activity and leading to reduced cell proliferation signals.
  • Modulation of Cell Signaling Pathways : By influencing various signaling pathways, the compound can alter gene expression and cellular metabolism, significantly affecting cell function and survival.
  • Interaction with Membrane Transporters : Its transport within cells may involve specific transporters that facilitate its uptake and distribution, affecting its localization and biological efficacy.

Case Studies

Several studies have highlighted the effectiveness of 6-bromo-4-chlorothieno[3,2-d]pyrimidine in different contexts:

  • Anticancer Studies : A study reported that derivatives of thienopyrimidine exhibited significant antiproliferative activity against MDA-MB-231 breast cancer cells. The compounds were evaluated using the MTT assay to determine their IC50 values under both normoxic and hypoxic conditions .
CompoundIC50 (μM)Condition
5e0.03Hypoxic
Doxorubicin0.60Normoxic
  • Antimicrobial Investigations : In another study focusing on structure-activity relationships (SAR), modifications to the thienopyrimidine structure led to improved antibacterial activity against E. coli with MIC values indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The effectiveness of 6-bromo-4-chlorothieno[3,2-d]pyrimidine can be enhanced through structural modifications. For instance:

  • Substituting different aryl groups at the 6-position has been shown to affect both anticancer and antibacterial activities significantly.
  • Variations in halogen substituents also influence the potency against specific targets like EGFR or bacterial enzymes.

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